molecular formula C16H16BrNO B2383380 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanone CAS No. 58154-00-0

3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanone

Cat. No. B2383380
CAS RN: 58154-00-0
M. Wt: 318.214
InChI Key: YOTBXRASDQGMCM-UHFFFAOYSA-N
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Description

3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanone, also known as 4-Bromo-N-methyl-aniline, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a colorless to pale yellow liquid that is highly soluble in water and has a low melting point. 4-Bromo-N-methyl-aniline is used as an intermediate in the synthesis of various compounds and has been studied for its potential in various applications.

Scientific Research Applications

3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline has been studied for its potential in various scientific research applications. It has been used in the synthesis of various compounds such as isocyanates, amides, and thioamides. It has also been used as a reagent in the synthesis of various pharmaceuticals, pesticides, and other organic compounds. 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline has also been studied for its potential in the synthesis of polymers and other materials.

Mechanism of Action

3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline acts as an electrophile in organic reactions. It is capable of forming covalent bonds with nucleophiles such as amines, alcohols, and carboxylic acids. The reaction of 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline with a nucleophile results in the formation of a new covalent bond between the two molecules. The reaction is usually catalyzed by a strong base such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline has not been studied for its potential biochemical and physiological effects. It is not known to have any direct effects on the human body and is not believed to be toxic at normal concentrations. It is, however, important to note that 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline is a synthetic organic compound and should be handled with care.

Advantages and Limitations for Lab Experiments

3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is widely available. It is also a relatively stable compound and can be stored for long periods of time without significant degradation. In addition, 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline is highly soluble in water and has a low melting point which makes it easy to handle and use in laboratory experiments.
The main limitation of 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline is its potential toxicity. It is important to handle and use 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline with care and to follow all safety protocols when working with it. In addition, 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline is a synthetic organic compound and should not be ingested or inhaled.

Future Directions

The potential applications of 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline are numerous and there are many potential future directions for research. One potential direction is to further investigate its potential for use in the synthesis of various compounds and materials. In addition, further research could be done to investigate its potential for use in pharmaceuticals and pesticides. Another potential direction is to investigate its potential for use in the synthesis of polymers and other materials. Finally, further research could be done to investigate its potential biochemical and physiological effects.

Synthesis Methods

3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline is synthesized through a two-step process involving the reaction of aniline with bromoacetaldehyde and then the reaction of the resulting intermediate with an appropriate base. The first step involves the reaction of aniline with bromoacetaldehyde in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction of bromoacetaldehyde with aniline results in the formation of an intermediate which is then reacted with an appropriate base to form the desired 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanonethyl-aniline.

properties

IUPAC Name

3-(4-bromoanilino)-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-12-2-4-13(5-3-12)16(19)10-11-18-15-8-6-14(17)7-9-15/h2-9,18H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTBXRASDQGMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanone

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